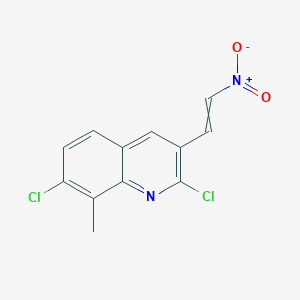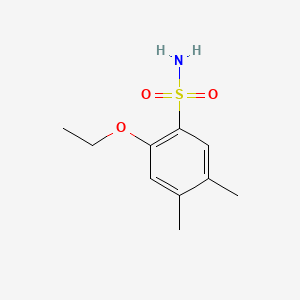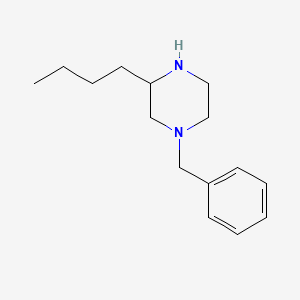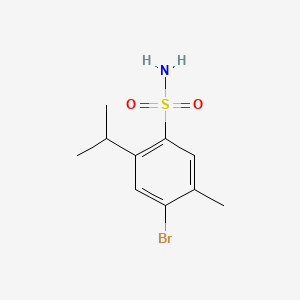
モノエンシンデシルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monensin decyl ester is a derivative of the antibiotic Monensin . Monensin is a polyether antibiotic isolated from Streptomyces cinnamonensis . It is widely used in ruminant animal feeds . Monensin decyl ester is a lipophilic ester derivative of monensin, a natural antibiotic that has potent ionophoric activity against various cell types.
Synthesis Analysis
Monensin is produced by Streptomyces cinnamonensis. The monensin biosynthetic gene cluster (mon) has been reported. Three putatively pathway-specific regulators (MonH, MonRI, and MonRII) have been identified that positively regulate monensin production .Molecular Structure Analysis
Monensin decyl ester has a molecular formula of C46H82O11 and a molecular weight of 811.14 . It contains a total of 143 bonds, including 61 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, 3 five-membered rings, 2 six-membered rings, 1 aliphatic ester, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 6 aliphatic ethers .Chemical Reactions Analysis
Esters, including Monensin decyl ester, are less reactive toward nucleophiles than either acid chlorides or anhydrides . They undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives .科学的研究の応用
イオン選択性電極
モノエンシンデシルエステルは、イオン選択性電極で広く使用されています {svg_1}。これらの電極は、環境モニタリング、臨床診断、食品分析など、さまざまな分野で使用されています。モノエンシンデシルエステルを使用すると、これらの電極の選択性と感度が向上し、特定のイオンをより効果的に検出できます。
ゴルジ輸送の阻害
実験室研究では、モノエンシンデシルエステルはゴルジ輸送の阻害に使用されています {svg_2}。これは、細胞生物学研究で特に有用であり、ゴルジ輸送の阻害により、科学者は細胞内の輸送機構とさまざまな細胞機能における役割を理解することができます。
抗菌薬耐性研究
モノエンシンデシルエステルは、抗菌薬耐性を調査する研究で使用されています {svg_3}。 家畜の飼育におけるモノエンシンデシルエステルとその環境への拡散は、それが抗菌薬耐性の伝播の潜在的な媒介体であるかどうかを調査する研究につながっています {svg_4}.
味覚評価システム
モノエンシンデシルエステルは、キムチ発酵などの食品発酵のモニタリングに適用されてきました {svg_5}。 客観的な方法として、機器による味覚評価は、主観的な感覚評価を補完し、食品加工の最適化に適用することができます {svg_6}.
獣医薬理学
モノエンシンデシルエステルは、獣医薬理学で使用されています {svg_7}。 家禽の飼育ではコクシジウム静菌剤として、乳牛ではケトーシスの予防策として作用します {svg_8}.
環境影響研究
家畜の飼育におけるモノエンシンデシルエステルの数多くの用途と、その結果として環境に拡散した化合物とその代謝産物は、その環境影響を調査する研究につながっています {svg_9}。 これらの研究は、モノエンシンデシルエステル使用の地域および世界的な環境への影響を評価することを目的としています {svg_10}.
作用機序
Target of Action
Monensin decyl ester, a derivative of the polyether antibiotic monensin, primarily targets monovalent cations such as lithium (Li+), sodium (Na+), potassium (K+), rubidium (Rb+), silver (Ag+), and thallium (Tl+) . These cations play crucial roles in maintaining cellular homeostasis and are involved in various physiological processes, including signal transduction, fluid balance, and nerve impulse transmission .
Mode of Action
Monensin decyl ester operates as an ionophore, facilitating the transport of these cations across lipid membranes of cells . This ionophoric ability is key to its antibacterial properties .
Biochemical Pathways
Monensin decyl ester impacts the PI3K/AKT signaling pathway, a critical pathway involved in cell proliferation and survival . By targeting this pathway, monensin decyl ester can exert antiproliferative effects, particularly in certain cancer cells .
Pharmacokinetics
The pharmacokinetics of monensin, from which monensin decyl ester is derived, has been studied in animals such as broiler chickens . After administration, monensin exhibits a half-life of 2.11 hours, an absorption half-life of 0.27 hours, and a systemic bioavailability of 65.1% . It’s important to note that the pharmacokinetic properties of monensin decyl ester may vary and further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of monensin decyl ester’s action is its antiproliferative effect, particularly in cancer cells . By interfering with the PI3K/AKT signaling pathway, it can inhibit cell proliferation and induce apoptosis . This makes it a potential candidate for therapeutic applications in cancer treatment .
Action Environment
The action of monensin decyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . Furthermore, its use in animal feeds suggests that dietary factors may also play a role in its action . .
Safety and Hazards
Monensin is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is fatal if swallowed . Users are advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, immediate medical attention is required .
将来の方向性
Monensin has shown potential therapeutic applications beyond its use in animal feeds. It has demonstrated the ability to induce cell apoptosis and inhibit proliferation of various types of cancer cells . Monensin and its combination with rapamycin may be an effective therapeutic candidate for treating neuroblastoma .
生化学分析
Biochemical Properties
Monensin decyl ester plays a significant role in biochemical reactions by acting as an ionophore. It forms complexes with monovalent cations such as sodium (Na+), potassium (K+), and lithium (Li+), facilitating their transport across lipid membranes . This ionophoric activity disrupts ionic gradients, which can alter cellular physiology. Monensin decyl ester interacts with various enzymes and proteins involved in maintaining ionic balance, such as Na+/K±ATPase and ion channels .
Cellular Effects
Monensin decyl ester affects various types of cells and cellular processes. It disrupts the ionic gradients across cell membranes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, monensin decyl ester has been shown to induce apoptosis by increasing oxidative stress and inhibiting androgen signaling . It also affects the endoplasmic reticulum stress response and can modulate the expression of death receptors and anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, monensin decyl ester exerts its effects by forming complexes with monovalent cations and transporting them across lipid membranes . This ionophoric activity disrupts the ionic gradients, leading to changes in cellular homeostasis. Monensin decyl ester can inhibit or activate enzymes involved in ion transport, such as Na+/K±ATPase . It also affects gene expression by modulating transcription factors and signaling pathways involved in stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of monensin decyl ester can change over time. The compound is relatively stable, but its ionophoric activity can lead to long-term changes in cellular function . Studies have shown that prolonged exposure to monensin decyl ester can result in sustained alterations in ionic gradients and cellular metabolism . The degradation of monensin decyl ester over time can also influence its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of monensin decyl ester vary with different dosages in animal models. At low doses, it can enhance growth and feed efficiency in livestock by improving nutrient absorption and reducing methane production . At high doses, monensin decyl ester can be toxic, causing adverse effects such as reduced feed intake, weight loss, and even death . The threshold for these toxic effects varies depending on the species and the duration of exposure .
Metabolic Pathways
Monensin decyl ester is involved in several metabolic pathways, primarily related to ion transport and cellular metabolism . It interacts with enzymes such as Na+/K±ATPase and ion channels, affecting the flux of ions across cell membranes . This can lead to changes in metabolic flux and the levels of various metabolites, including amino acids and lipids .
Transport and Distribution
Monensin decyl ester is transported and distributed within cells and tissues through its interaction with lipid membranes and ion channels . It forms complexes with monovalent cations, facilitating their transport across membranes and affecting their localization and accumulation within cells . This can influence the distribution of ions and other molecules within different cellular compartments .
Subcellular Localization
Monensin decyl ester primarily localizes to cellular membranes, where it exerts its ionophoric activity . It can also affect the subcellular localization of other proteins and molecules by altering the ionic environment within specific compartments . This can influence various cellular processes, including protein trafficking, endocytosis, and signal transduction .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Monensin decyl ester involves the esterification of Monensin with decanol.", "Starting Materials": [ "Monensin", "Decanol", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Monensin is dissolved in chloroform and decanol is added to the solution.", "Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are added to the solution to activate the carboxylic acid group of Monensin.", "The reaction mixture is stirred at room temperature for several hours until the esterification reaction is complete.", "The reaction mixture is then washed with a solution of sodium bicarbonate and water to remove any unreacted starting materials and byproducts.", "The organic layer is separated and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of chloroform and methanol as the eluent.", "The purified product is obtained as a white solid." ] } | |
CAS番号 |
164231-69-6 |
分子式 |
C46H82O11 |
分子量 |
0 |
製品の起源 |
United States |
Q1: How does Monensin Decyl Ester contribute to the development of sodium-selective nanosensors?
A1: Monensin Decyl Ester, a derivative of the naturally occurring ionophore Monensin, exhibits high selectivity for sodium ions. [, ] This selectivity makes it a suitable component in the fabrication of nanosensors designed to measure sodium ion concentrations. The research demonstrates the incorporation of Monensin Decyl Ester into spherical nanosensors, termed PEBBLEs (probes encapsulated by biologically localized embedding). [] These nanosensors, with sizes ranging from 500 nm to 1 μm, are constructed using decyl methacrylate as the matrix. The inclusion of Monensin Decyl Ester within this matrix enables the selective detection and measurement of sodium ions within live cells.
Q2: How does temperature impact the selectivity of Monensin Decyl Ester-based sodium-selective electrodes?
A2: Research indicates that temperature has a minimal effect on the selectivity of sodium-selective electrodes utilizing Monensin Decyl Ester. [] Studies comparing Monensin, Monensin Methyl Ester (MME), and Monensin Decyl Ester (MDE) revealed that while Monensin-based electrodes exhibited a noticeable increase in selectivity for sodium over potassium with increasing temperature, electrodes based on MME or MDE showed negligible changes. This difference in behavior can be attributed to the varying temperature-dependent formation constants between the ions and the different ionophores.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone](/img/structure/B1169644.png)
